(R)-3-sulfolactate

Description

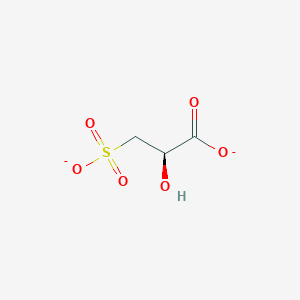

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4O6S-2 |

|---|---|

Molecular Weight |

168.13 g/mol |

IUPAC Name |

(2R)-2-hydroxy-3-sulfonatopropanoate |

InChI |

InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/p-2/t2-/m0/s1 |

InChI Key |

CQQGIWJSICOUON-REOHCLBHSA-L |

Isomeric SMILES |

C([C@@H](C(=O)[O-])O)S(=O)(=O)[O-] |

Canonical SMILES |

C(C(C(=O)[O-])O)S(=O)(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Microbial Metabolism

(R)-3-sulfolactate serves as an important substrate in microbial metabolism. Certain bacteria, such as Roseovarius nubinhibens ISM and Paracoccus pantotrophus, utilize this compound as a carbon and energy source through specific metabolic pathways.

- Bifurcated Degradative Pathway : Research indicates that this compound is degraded via a bifurcated pathway involving desulfonative enzymes. The initial step is catalyzed by (R)-2-hydroxyacid dehydrogenase, converting this compound to 3-sulfopyruvate, which can then be further metabolized to yield sulfoacetaldehyde and pyruvate. This pathway is significant for the growth of specific bacteria under anaerobic conditions, highlighting the role of this compound in microbial ecology .

Environmental Biodegradation

The biodegradation of organosulfonates, including this compound, has implications for environmental sustainability. The ability of certain microbes to utilize this compound contributes to the cycling of sulfur in ecosystems.

- Sulfur Cycling : The degradation process results in the release of sulfate, which is crucial for maintaining sulfur balance in aquatic environments. This bioconversion not only aids in nutrient recycling but also helps mitigate pollution from organic sulfur compounds .

Biotechnological Applications

This compound has potential applications in biotechnology, particularly in enzyme engineering and metabolic engineering.

- Enzyme Utilization : Enzymes such as sulfolactate sulfo-lyase have been identified that can convert this compound into useful products like sulfite and pyruvate. These enzymes can be harnessed for biotechnological processes aimed at producing value-added chemicals from renewable resources .

Case Study 1: Metabolic Pathways in Roseovarius nubinhibens

A study on Roseovarius nubinhibens ISM revealed that this bacterium employs a novel bifurcated pathway for the degradation of this compound. Key findings included:

- Identification of specific enzymes involved in the degradation process.

- Confirmation of the stoichiometric conversion of this compound to sulfate, highlighting its efficiency as a carbon source.

- Insights into gene expression related to the uptake and metabolism of sulfolactate .

Case Study 2: Utilization by Paracoccus pantotrophus

Research on Paracoccus pantotrophus NKNCYSA demonstrated its ability to utilize (R)-cysteate as a sole source of carbon, leading to the production of this compound through enzymatic reactions:

- The study quantified the specific utilization rate of cysteate and characterized the enzymes responsible for its conversion.

- Results indicated that growth on cysteate resulted in high levels of sulfite production, showcasing potential applications in bioremediation .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Microbial Metabolism | Serves as a carbon source for specific bacteria | Utilized by Roseovarius and Paracoccus species |

| Environmental Biodegradation | Contributes to sulfur cycling and pollutant mitigation | Releases sulfate during degradation |

| Biotechnological Applications | Potential for enzyme engineering and production processes | Enzymes can convert to valuable products |

Chemical Reactions Analysis

Degradative Pathways of (R)-3-Sulfolactate

Bifurcated catabolic pathway in Roseovarius nubinhibens ISM :

-

Initial oxidation : Membrane-bound (R)-sulfolactate dehydrogenase (SlcD) converts this compound to 3-sulfopyruvate (k<sub>cat</sub> = 15.2 s<sup>−1</sup>, K<sub>m</sub> = 2.4 mM).

-

Branch point at 3-sulfopyruvate :

-

Decarboxylation branch: Sulfopyruvate decarboxylase (ComDE) produces sulfoacetaldehyde (SA), which undergoes desulfonation via Xsc to yield acetyl phosphate and sulfite.

-

Transamination branch: Cysteate sulfo-lyase (CuyA) catalyzes β-elimination of 3-sulfopyruvate to generate cysteate, releasing sulfite.

-

-

Stoichiometry : Complete degradation yields 1 mole sulfate per mole this compound .

Key enzymatic parameters :

Biosynthetic Roles and Associated Reactions

-

Reaction : this compound ↔ 3-sulfopyruvate (catalyzed by ComC, EC 1.1.1.337).

-

Cofactors : NAD<sup>+</sup>/NADH (K<sub>m</sub> = 0.12 mM for NAD<sup>+</sup>).

-

Reversibility : Favors sulfolactate oxidation at pH 8.0 (k<sub>cat</sub>/K<sub>m</sub> = 4.7 × 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) .

-

Sulfolactate synthesis : Sulfolactaldehyde dehydrogenase (RlGabD) oxidizes D-sulfolactaldehyde to this compound using NAD<sup>+</sup>/NADP<sup>+</sup> (k<sub>cat</sub> = 22 s<sup>−1</sup>, K<sub>m</sub> = 0.25 mM for NAD<sup>+</sup>).

-

Structural insights : Cryo-EM analysis reveals RlGabD tetramer with conserved Cys283-Thr284-Asn285 motif for sulfonate binding .

Enzymatic Mechanisms and Cofactor Dependencies

Oxidation-reduction dynamics :

-

SlcD operates via a ping-pong mechanism with ferricyanide as electron acceptor .

-

RlGabD follows a rapid equilibrium ordered mechanism (NAD<sup>+</sup> binds before substrate) .

Cofactor promiscuity :

| Enzyme | Primary Cofactor | Alternative Cofactor | Activity (%) |

|---|---|---|---|

| RlGabD | NAD<sup>+</sup> | NADP<sup>+</sup> | 78 |

| ComC | NAD<sup>+</sup> | NADPH | <5 |

| Table 2: Cofactor specificity comparisons |

Metabolic Integration and Sulfur Cycling

Interconnected pathways :

-

Links to DHPS (2,3-dihydroxypropanesulfonate) metabolism via sulfolactaldehyde intermediates .

-

Coordination with taurine/pyruvate aminotransferases in sulfur assimilation .

Regulatory features :

This systematic analysis demonstrates this compound's dual role as a carbon source in catabolism and a precursor in cofactor biosynthesis, with enzymatic specialization ensuring efficient sulfur mobilization across microbial systems .

Comparison with Similar Compounds

Research Findings and Implications

Divergent Pathways : While Cupriavidus prioritizes this compound excretion for osmoprotection, Pseudomonas and gut bacteria channel it into central metabolism or H₂S production .

Chiral Specificity : Enzymes like SuyAB and ComC exhibit strict stereospecificity, explaining the rarity of (S)-3-sulfolactate in bacterial systems .

Ecological Impact : Excreted this compound supports sulfite respiration in Desulfovibrionaceae, linking sulfur cycling to H₂S-mediated gut inflammation .

Preparation Methods

Phosphosulfolactate Synthase (ComA)

ComA catalyzes the nucleophilic addition of sulfite (SO₃²⁻) to PEP, yielding (R)-phosphosulfolactate (PSL). The reaction proceeds under mild aqueous conditions (pH 7.5–8.0, 25–37°C) and requires Mg²⁺ as a cofactor. Substrate specificity studies indicate that ComA exhibits high affinity for PEP (Km ≈ 0.2 mM) and sulfite (Km ≈ 1.5 mM).

Phosphosulfolactate Phosphatase (ComB)

ComB hydrolyzes PSL to this compound via oxidative dephosphorylation. The enzyme operates optimally at pH 6.5–7.0 and demonstrates strict stereospecificity for the (R)-enantiomer of PSL. Purified ComB from Methanocaldococcus jannaschii achieves a turnover rate (kcat) of 12 s⁻¹, with quantitative conversion of PSL to this compound under in vitro conditions.

Key Advantages :

- High enantiomeric purity (>99% (R)-configuration).

- Scalable for gram-scale production using recombinant enzymes.

Microbial Fermentation via Sulfoglycolytic Pathways

Certain bacteria synthesize this compound during sulfoglycolysis, a process that catabolizes sulfosugars like sulfoquinovose (SQ). Rhizobium leguminosarum and Roseovarius nubinhibens ISM employ sulfoglycolytic Entner-Doudoroff (ED) pathways to generate this compound as a metabolic intermediate.

Q & A

Q. What are the key enzymatic pathways involving (R)-3-sulfolactate in microbial cysteine and methionine metabolism?

this compound is metabolized via enzymes such as this compound oxidoreductase (ComC) and sulfolyase (SuyAB). ComC isomerizes (S)-3-sulfolactate to this compound via 3-sulfopyruvate, while SuyAB cleaves this compound into pyruvate and sulfite . These reactions are integral to sulfur assimilation in bacteria like Paracoccus pantotrophus and Chromohalobacter salexigens, linking to the cysteine and methionine metabolism pathway (KEGG rn00270) .

Q. How can researchers validate the stereospecificity of this compound in enzymatic assays?

Use chiral chromatography (e.g., HPLC with a chiral column) or nuclear magnetic resonance (NMR) to distinguish enantiomers. Enzyme activity assays with purified (R)-specific enzymes (e.g., SuyAB) and controls using (S)-isomers can confirm stereospecificity. Iron(II)-dependent activity assays are critical, as SuyAB requires this cofactor .

Q. What are the standard methods for quantifying this compound in bacterial culture supernatants?

High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) is widely used due to its sensitivity for non-chromophoric sulfonates . Isotopic labeling (e.g., ³⁵S) combined with scintillation counting can track sulfur incorporation, while mass spectrometry (LC-MS/MS) provides structural confirmation .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported metabolic fluxes of this compound degradation pathways?

Conduct comparative kinetic analyses of enzyme variants (e.g., SuyAB orthologs) under standardized conditions (pH, temperature, cofactors). Use transcriptomics to identify upregulated gene clusters (e.g., slcHFG-slcC-comC and hpsN-dctPQM2-suyAB) in sulfolactate-grown cells . Gene knockout studies in model organisms (e.g., Paracoccus) can isolate pathway contributions .

Q. How should isotopic labeling studies be designed to trace sulfur transfer from this compound to sulfate in environmental samples?

Use ³⁴S or ³⁵S-labeled this compound in microcosm experiments. Monitor sulfur fate via ion chromatography (IC) for sulfate quantification and autoradiography/XANES spectroscopy for sulfur speciation. Include abiotic controls (e.g., autoclaved samples) to distinguish biotic degradation .

Q. What computational tools are recommended for modeling the kinetics of this compound-consuming enzymes?

Employ Michaelis-Menten kinetic models using tools like COPASI or SBML. For structural insights, perform molecular docking (AutoDock Vina) with enzyme crystal structures (if available) or homology models (SWISS-MODEL). Transcriptomic data can parameterize flux balance analysis (FBA) in genome-scale metabolic models .

Data Analysis and Methodological Considerations

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression (e.g., log-logistic models in R’s drc package) to estimate EC₅₀ values. Pairwise comparisons (ANOVA with Tukey’s HSD) can assess significance across concentrations. For non-normal data, apply nonparametric tests like Kruskal-Wallis .

Q. How can transcriptomic data be integrated with enzyme activity assays to elucidate regulatory mechanisms of this compound metabolism?

Perform RNA-seq on sulfolactate-grown vs. control cultures and validate differentially expressed genes (DEGs) via qPCR. Correlate DEGs (e.g., suyAB, comC) with enzyme activity measurements using Spearman’s rank correlation. Pathway enrichment tools (DAVID, KEGG Mapper) contextualize findings .

Experimental Design and Reproducibility

Q. What controls are essential when characterizing novel sulfolyases acting on this compound?

Include substrate-negative controls (omitting sulfolactate), heat-inactivated enzyme controls, and enantiomer-specific assays. Use known substrates (e.g., cysteate) as positive controls. Validate iron(II) dependency by chelator treatments (e.g., EDTA) .

Q. How can researchers differentiate between abiotic and biotic degradation pathways of this compound in complex environmental matrices?

Conduct sterilization controls (autoclaving, filtration) alongside live samples. Monitor degradation products (pyruvate, sulfite) via IC or colorimetric assays (e.g., DTNB for sulfite). Metagenomic sequencing can identify microbial taxa associated with degradation .

Literature and Data Management

Q. What strategies are effective for reconciling conflicting literature reports on this compound's role in anaerobic respiration?

Systematically compare experimental conditions (e.g., electron acceptors, microbial consortia) across studies. Replicate key experiments under standardized protocols. Use meta-analysis tools (RevMan) to quantify heterogeneity and identify moderating variables .

Q. How should researchers utilize databases like SulfAtlas when designing studies on sulfonate metabolism pathways?

SulfAtlas provides curated enzyme data (e.g., substrate specificity, organism distribution). Cross-reference its entries with KEGG and MetaCyc for pathway reconstruction. Validate in silico predictions with targeted gene expression assays (RT-qPCR) and enzyme characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.